What are the properties of (2R,4S)-2,4-Azetidinedimethanol?
What are the properties of (2R,4S)-2,4-Azetidinedimethanol?
The following technical guide details the physicochemical profile, synthetic pathways, and applications of (2R,4S)-2,4-Azetidinedimethanol , a specialized heterocyclic building block used in advanced drug discovery.
Physicochemical Profile, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
(2R,4S)-2,4-Azetidinedimethanol (also known as cis-2,4-bis(hydroxymethyl)azetidine) is a constrained, four-membered nitrogen heterocycle bearing two hydroxymethyl groups in a cis relative configuration. Unlike its trans isomers, the (2R,4S) configuration represents the meso form, making it an achiral but stereochemically defined scaffold.
This molecule is highly valued in medicinal chemistry for its ability to introduce rigidity into peptide backbones and small-molecule drugs without adding significant lipophilicity. Its unique 3D geometry allows for precise vectorization of substituents, making it a critical intermediate in the synthesis of peptidomimetics, chiral ligands, and fragment-based drug candidates.
Chemical Identity & Stereochemical Analysis[1][2]
The (2R,4S) designation in a 2,4-disubstituted azetidine with identical substituents confirms a cis relationship between the functional groups. Due to the internal plane of symmetry passing through the nitrogen and C3 atoms, the molecule is optically inactive (meso).
| Property | Data |
| IUPAC Name | (2R,4S)-2,4-bis(hydroxymethyl)azetidine |
| Common Name | cis-2,4-Azetidinedimethanol |
| CAS Number | 1036262-52-8 (N-Boc precursor); 127310-66-1 (N-Benzyl precursor) |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol (Free Base) |
| Chirality | Meso (Achiral due to internal symmetry) |
| Ring Strain | ~25 kcal/mol (Characteristic of azetidines) |
Stereochemical Visualization
The following diagram illustrates the structural relationship between the target meso compound and its chiral trans counterparts.
Figure 1: Stereochemical relationship between azetidine-2,4-dimethanol isomers.
Physicochemical Properties
The free base is a polar, hygroscopic oil or low-melting solid. For stability and ease of handling, it is frequently isolated and stored as its hydrochloride salt.
| Parameter | Value / Description | Significance |
| Physical State | Viscous oil (Free base) / White solid (HCl salt) | Hygroscopic nature requires storage under desiccant. |
| Solubility | Highly soluble in H₂O, MeOH, DMSO | Ideal for aqueous-phase reactions and biological assays. |
| pKa (Conjugate Acid) | ~11.0 (Estimated based on Azetidine) | Strongly basic secondary amine; requires buffering in bio-assays. |
| LogP | -1.2 to -0.8 (Estimated) | Low lipophilicity aids in improving water solubility of drug conjugates. |
| H-Bond Donors | 3 (2 x OH, 1 x NH) | High capacity for hydrogen bonding interactions. |
| H-Bond Acceptors | 3 (2 x O, 1 x N) | Facilitates binding in enzyme active sites. |
Synthetic Methodologies
Synthesis of (2R,4S)-2,4-Azetidinedimethanol typically proceeds via the reduction of protected dicarboxylic acid derivatives. The choice of protecting group (Boc vs. Benzyl) dictates the final deprotection strategy.
Protocol A: Reduction of N-Boc-cis-2,4-Azetidinedicarboxylic Acid
This is the preferred route for generating high-purity material for pharmaceutical applications.
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Starting Material : cis-1-(tert-butoxycarbonyl)azetidine-2,4-dicarboxylic acid.
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Activation : Formation of a mixed anhydride using Isobutyl chloroformate / NMM.
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Reduction : Treatment with Sodium Borohydride (NaBH₄) in aqueous THF.
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Mechanism: The mixed anhydride is reduced to the primary alcohol.
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Advantage: Avoids the use of pyrophoric LiAlH₄ on large scales.
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Deprotection : Removal of the Boc group using 4M HCl in Dioxane or Trifluoroacetic acid (TFA).
Protocol B: Hydrogenolysis of N-Benzyl Derivatives
Used when the azetidine ring is formed via cyclization of benzylamines.
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Precursor : cis-1-Benzyl-2,4-bis(hydroxymethyl)azetidine (CAS 127310-66-1).
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Reaction : Hydrogenation using Pd(OH)₂/C (Pearlman's catalyst) in Methanol under H₂ atmosphere (50 psi).
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Purification : Filtration of catalyst and concentration to yield the free amine.
Synthetic Workflow Diagram
Figure 2: Primary synthetic routes to (2R,4S)-2,4-Azetidinedimethanol.
Applications in Drug Development[1][3]
A. Conformational Restriction (Peptidomimetics)
The azetidine ring acts as a rigid proline analogue. Incorporating the (2R,4S) scaffold into a peptide chain locks the backbone conformation, potentially increasing affinity for target receptors by reducing the entropic penalty of binding. The cis-hydroxymethyl groups can mimic serine or threonine side chains in a constrained orientation.
B. Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<120 Da) and high polarity, the molecule serves as an excellent "fragment" lead. It provides three vectors for elaboration (the nitrogen and two hydroxyl oxygens), allowing medicinal chemists to grow the molecule into specific binding pockets.
C. Chiral Ligand Synthesis
While the (2R,4S) isomer is meso, desymmetrization (e.g., reacting one hydroxyl group selectively) generates chiral centers. Derivatives are used as ligands in asymmetric catalysis, particularly in Lewis acid-catalyzed reactions where the azetidine nitrogen coordinates to the metal center.
Safety & Handling (SDS Summary)
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Hazards :
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Skin/Eye Irritation : Causes skin irritation (H315) and serious eye irritation (H319).
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Corrosivity : Free base may be corrosive to mucous membranes.
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Storage : Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture.
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First Aid : In case of contact, rinse immediately with plenty of water. If swallowed, do not induce vomiting; seek medical advice.
References
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Stereoselective Synthesis of Azetidines : Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[1]
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Meso-Azetidine Derivatives : Yoshizawa, A., et al. (2014). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. ResearchGate.
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Synthesis via Epoxide Aminolysis : Uesugi, et al. (2015).[2] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Frontiers in Chemistry.
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Commercial Precursor Data : tert-butyl cis-2,4-bis(hydroxymethyl)azetidine-1-carboxylate. BLD Pharm / Ambeed.
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General Azetidine Properties : Azetidine Physicochemical Data. PubChem, National Library of Medicine.
